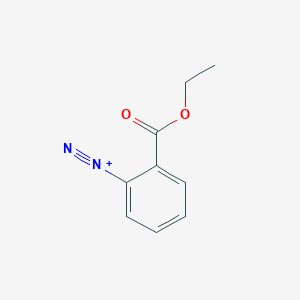
Benzenediazonium, 2-(ethoxycarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-(ethoxycarbonyl)- is an organic compound with the molecular formula C9H9N2O2 It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N2+) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-(ethoxycarbonyl)- can be synthesized through the diazotization of anthranilic acid derivatives. The process involves the reaction of anthranilic acid with nitrous acid in the presence of hydrochloric acid, followed by the addition of an ethoxycarbonyl group. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of benzenediazonium, 2-(ethoxycarbonyl)- involves similar diazotization reactions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and ensures the safe handling of diazonium salts, which can be explosive when dry .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-(ethoxycarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl, halogens, or cyano groups through reactions with appropriate reagents.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride for chlorination, potassium iodide for iodination, and sodium hydroxide for hydroxylation.
Coupling Reactions: These reactions typically occur in alkaline conditions and involve the use of phenols or aromatic amines.
Major Products Formed
Substitution Reactions: Products include phenols, halobenzenes, and benzonitriles.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Applications De Recherche Scientifique
Benzenediazonium, 2-(ethoxycarbonyl)- has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Medicine: They are explored for their potential in drug delivery systems and as diagnostic agents.
Industry: Azo compounds derived from diazonium salts are widely used as dyes in the textile industry.
Mécanisme D'action
The mechanism of action of benzenediazonium, 2-(ethoxycarbonyl)- involves the formation of a diazonium ion, which can undergo various reactions depending on the conditions and reagents used. The diazonium ion acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the ethoxycarbonyl group.
Benzenediazonium, 2-carboxylate: Contains a carboxyl group instead of an ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in benzenediazonium, 2-(ethoxycarbonyl)- imparts unique reactivity and properties compared to other diazonium compounds. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
20971-58-8 |
|---|---|
Formule moléculaire |
C9H9N2O2+ |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
2-ethoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C9H9N2O2/c1-2-13-9(12)7-5-3-4-6-8(7)11-10/h3-6H,2H2,1H3/q+1 |
Clé InChI |
KSVDVLPGODYQHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




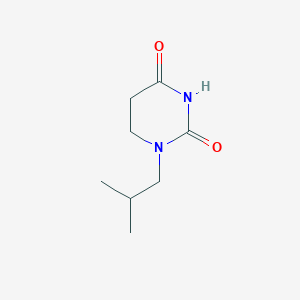
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)



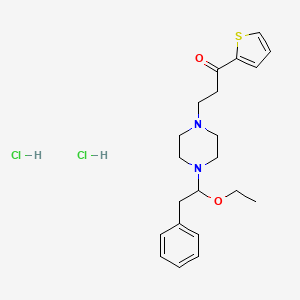
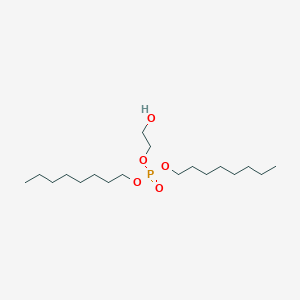

![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
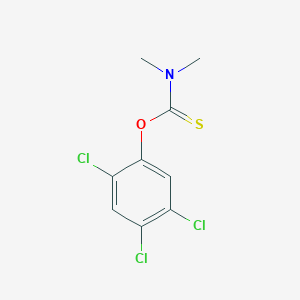
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
